molecular formula C20H28FNO2 B6717362 N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide

Cat. No.: B6717362
M. Wt: 333.4 g/mol
InChI Key: OTRRSVKGKDXSDB-UHFFFAOYSA-N
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Description

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide is a synthetic organic compound with a complex structure

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO2/c1-19(2,16-7-11-24-12-8-16)18(23)22-14-20(9-10-20)13-15-3-5-17(21)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRSVKGKDXSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)C(=O)NCC2(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable catalyst like aluminum chloride.

    Formation of the oxan-4-yl group: This can be synthesized through ring-closing reactions involving appropriate diols and acid catalysts.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation reactions with reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide
  • N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide

Uniqueness

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.

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